![molecular formula C20H33N3O8 B6351122 N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester CAS No. 65581-52-4](/img/structure/B6351122.png)
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester
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Description
“N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester” is a chemical compound that is widely used in scientific research. It is also known as “Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester” and has the molecular formula C20H33N3O8 . The compound is white to off-white in appearance .
Synthesis Analysis
N-Hydroxysuccinimide esters (NHS-esters) like this compound are important tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .
Molecular Structure Analysis
The molecular weight of “this compound” is 443.5 g/mol . The InChI string representation of its structure is InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1
.
Chemical Reactions Analysis
The compound is used in peptide synthesis and bioconjugate chemistry . It is known to react with primary amines under physiological or slightly basic conditions .
Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 443.5 g/mol . The compound is slightly soluble in water .
Mechanism of Action
Target of Action
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester, also known as MFCD28004455, is a synthetic peptide that has been used as an antigen for the detection of antibodies against lysine . It primarily targets the immune system, specifically the antibodies that recognize and bind to lysine residues.
Mode of Action
The compound acts as an antigen, a substance that triggers an immune response. When introduced into the body, it binds to antibodies specific to lysine. This binding event triggers a series of immune responses, including the production of more antibodies, which can be used to detect the presence of antibodies against lysine .
Biochemical Pathways
The interaction of this compound with antibodies initiates the immune response, activating various biochemical pathways. These include the complement system, a part of the immune system that enhances the ability of antibodies to clear pathogens, and the production of cytokines, which are signaling molecules that mediate and regulate immunity .
Pharmacokinetics
Its bioavailability would depend on the route of administration and the presence of any delivery systems or adjuvants .
Result of Action
The primary result of the action of this compound is the production of an immune response against lysine. This can be used in research and diagnostic applications to detect the presence of antibodies against lysine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to antibodies. Additionally, the presence of other substances, such as adjuvants, can enhance the immune response triggered by the compound .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65581-52-4 |
Source
|
Record name | Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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